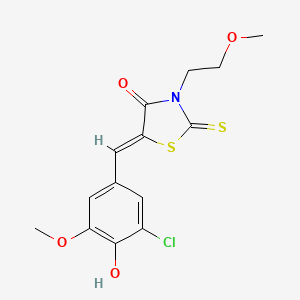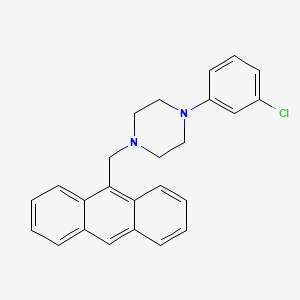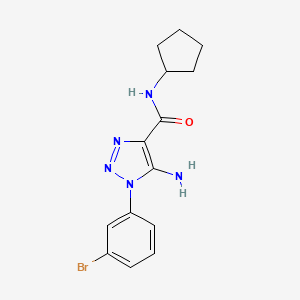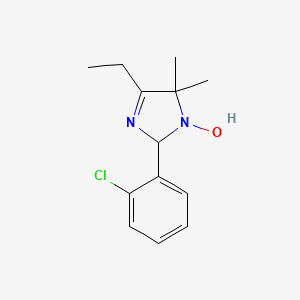![molecular formula C15H10BrClN2O3 B5150232 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one, also known as NBC (N-(4-bromo-2-chloro-phenyl)-3-nitro-4-aza-5, 6-dicyano-2-propenamide), is a chemical compound that has gained significant attention in the field of scientific research due to its potent biological activities. This compound belongs to the family of dicyanoenamines and has been found to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, inflammation, and microbial growth. 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to the induction of apoptosis in cancer cells. 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by blocking the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one have been extensively studied in vitro and in vivo. 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit angiogenesis, the process of new blood vessel formation, by blocking the activity of vascular endothelial growth factor (VEGF) signaling pathway. 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to exhibit antimicrobial effects by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial cell wall.
実験室実験の利点と制限
1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has several advantages for lab experiments, including its potent biological activities, high stability, and ease of synthesis. However, there are also some limitations associated with the use of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one in lab experiments. For example, 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one is highly toxic and requires careful handling and disposal. It is also relatively expensive compared to other compounds used in lab experiments.
将来の方向性
There are several future directions for the research on 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on the structure of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one for the treatment of cancer, inflammatory, and infectious diseases. Another area of interest is the elucidation of the mechanism of action of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one and its potential targets in cancer cells, inflammatory cells, and microorganisms. Additionally, the development of new synthetic methods for the production of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one and its analogs may lead to the discovery of new compounds with improved biological activities and reduced toxicity.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one involves the reaction of 4-bromoacetophenone with malononitrile in the presence of ammonium acetate and acetic acid to produce 4-bromo-1, 1-cyclohexanediacetic acid. This intermediate is then reacted with 4-chloro-3-nitroaniline in the presence of potassium carbonate and acetic anhydride to produce 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one. The synthesis of 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one is a multistep process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer. 1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one has also been found to possess anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new drugs for the treatment of inflammatory and infectious diseases.
特性
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-chloro-3-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-11-3-1-10(2-4-11)15(20)7-8-18-12-5-6-13(17)14(9-12)19(21)22/h1-9,18H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGZFICHCOXXMA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)


![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
